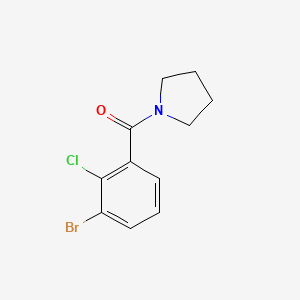

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone

Description

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is a halogenated aryl ketone featuring a pyrrolidine moiety. The compound’s structure combines a 3-bromo-2-chlorophenyl group with a pyrrolidin-1-yl ketone, which may influence its physicochemical properties, such as lipophilicity and metabolic stability. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity . Potential applications could include pharmaceutical intermediates, though specific biological data are absent in the evidence.

Properties

IUPAC Name |

(3-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO/c12-9-5-3-4-8(10(9)13)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMGIFNGBDIODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzoyl chloride and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of pyrrolidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles under suitable conditions.

Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, potentially altering the compound’s properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with different substituents on the phenyl ring.

Oxidation and Reduction: Products with altered oxidation states of the methanone group.

Scientific Research Applications

The compound (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Properties and Structure

Chemical Formula : CHBrClN\O

The compound features a brominated and chlorinated phenyl ring, which is known to enhance biological activity through various mechanisms. The pyrrolidine moiety contributes to its pharmacological profile, making it a candidate for further exploration in drug development.

Antiparasitic Activity

Research indicates that compounds with similar structures have shown significant activity against parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, a study on a related diaminothiazole series demonstrated low nanomolar activity against T. brucei through mechanisms that do not solely rely on the inhibition of specific kinases but rather involve alternative pathways .

Potential as Kinase Inhibitors

The compound may act as an inhibitor of various kinases, which are critical in numerous cellular processes. Inhibitors targeting kinases involved in cell proliferation and survival pathways are of great interest for cancer therapy. The structural features of this compound suggest it could interact with similar targets, potentially leading to the development of novel anticancer agents.

Neurological Applications

Given its ability to penetrate the blood-brain barrier, as suggested by pharmacokinetic studies on related compounds, there is potential for this compound in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various organic reactions, including:

- Mannich Reaction : A three-component reaction involving an amine, formaldehyde, and a ketone or aldehyde.

- Suzuki Coupling : For forming biphenyl derivatives that may enhance biological activity.

Table 1: Comparison of Synthetic Methods

| Method | Description | Yield (%) | Advantages |

|---|---|---|---|

| Mannich Reaction | Involves amine and aldehyde coupling | 70-90 | Simple and versatile |

| Suzuki Coupling | Cross-coupling of aryl halides with boronic acids | 60-85 | High specificity and efficiency |

Case Study 1: Antiparasitic Efficacy

A study focusing on a diaminothiazole derivative demonstrated significant efficacy against T. brucei with minimal toxicity to mammalian cells. The lead compound was noted for its ability to penetrate the blood-brain barrier effectively, highlighting the importance of structural modifications similar to those found in this compound .

Case Study 2: Kinase Inhibition

In another investigation, related compounds were screened for their ability to inhibit TbGSK3, revealing a complex mechanism of action that suggests potential off-target effects could be harnessed for therapeutic benefit. This study emphasizes the need for further exploration into the kinase inhibition capabilities of structurally similar compounds .

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound. Generally, the compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The positioning and nature of halogen substituents significantly impact molecular weight, polarity, and reactivity. For example:

- Key Features: The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance .

Pyrrolidine Derivatives

Pyrrolidine-containing analogs highlight the role of nitrogen heterocycles in modulating solubility and target binding:

- 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (): Molecular Formula: C₁₁H₁₂BrNO Purity: 98% Key Features: Incorporation of a dihydroisoquinolinone scaffold introduces planar aromaticity, contrasting with the non-aromatic pyrrolidine in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Halogen Positioning : The 3-bromo-2-chloro configuration in the target compound may confer unique steric and electronic effects compared to para-substituted analogs (e.g., 4-bromo derivatives in ). Ortho-substituted halogens could hinder rotational freedom, impacting binding to biological targets .

- Synthetic Flexibility : The pyrrolidine moiety allows for functionalization at the nitrogen atom, as seen in methylated or morpholine-substituted analogs (). This flexibility is critical for optimizing pharmacokinetic profiles .

- Limitations : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the evidence. Further studies using techniques like X-ray crystallography (e.g., SHELX programs, ) or high-resolution mass spectrometry are needed .

Biological Activity

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine and chlorine substituent on a phenyl ring, attached to a pyrrolidine moiety via a ketone linkage. This unique structure is believed to contribute significantly to its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. For instance, it can inhibit enzyme activity by binding to active sites, which prevents substrate binding and subsequent catalytic activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies comparing similar compounds have shown that modifications in the phenyl and pyrrolidine groups can lead to substantial changes in potency:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3b | HeLa | 2.4 |

| 3a | MCF-7 | 51 |

| 3f | HT-29 | 200 |

These results suggest that the presence of halogen substituents on the phenyl ring enhances anticancer activity by promoting apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activation in treated cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound and its derivatives possess notable antibacterial properties. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen substituents is crucial for enhancing the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is highly dependent on the electronic and steric properties of its substituents:

- Halogen Substitution : The introduction of bromine and chlorine increases lipophilicity and enhances binding affinity to biological targets.

- Pyrrolidine Moiety : Variations in the pyrrolidine structure significantly affect antiproliferative activity; for instance, expanding the pyrrolidine ring to a piperazine led to reduced efficacy .

- Phenyl Group Modifications : Substitutions at different positions on the phenyl ring can yield drastic changes in potency against various cancer cell lines .

Case Studies

Several studies have documented the biological effects of this compound:

- Antiproliferative Studies : In a comparative study involving multiple derivatives, this compound demonstrated IC50 values significantly lower than those observed for many reference compounds, indicating strong potential as an anticancer agent .

- Apoptosis Induction : Research highlighted that treatment with this compound resulted in increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. The expression levels of Bcl-2 and Bax proteins were also altered, further supporting its role in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.